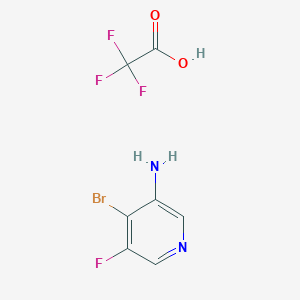

4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

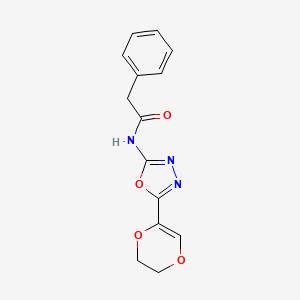

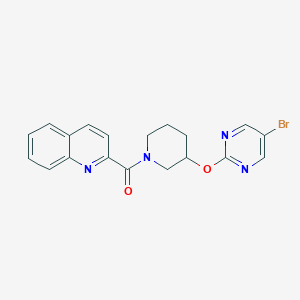

The compound “4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid” is a chemical substance with the CAS Number: 2418642-23-4 . It has a molecular weight of 305.03 . The IUPAC name for this compound is 4-bromo-5-fluoropyridin-3-amine 2,2,2-trifluoroacetate . It is stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BrFN2.C2HF3O2/c6-5-3(7)1-9-2-4(5)8;3-2(4,5)1(6)7/h1-2H,8H2;(H,6,7) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Functionalized Water-Soluble Probes

The synthesis of water-soluble BODIPY dyes involves functionalization with various groups, including aryl iodide for organometallic couplings and aromatic bromide for SNAr reactions. 4-Bromo-5-fluoropyridin-3-amine, due to its halogen substitutions, can facilitate these reactions, leading to highly fluorescent probes suitable for aqueous environments, indicating its potential in the development of bioimaging tools (Li et al., 2008).

Catalyst-Free Trifluoroethylation

Trifluoroacetic acid is used in a practical, catalyst-free reductive trifluoroethylation reaction of free amines, showcasing remarkable functional group tolerance. This method provides access to a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores, demonstrating its importance in medicinal chemistry for manipulating the physicochemical properties of biologically active compounds through fluorination (Andrews et al., 2017).

Dual Sensor for Aromatic Amine and Acid Vapor

Nanofibers with aggregation-induced emission properties, synthesized from cyano-substituted vinylacridine derivatives, can quantitatively detect aromatic amine and volatile acid vapors. These nanofibers' design includes the acridine moiety as an acid-binding site, making them effective dual sensors with short response times and low detection limits for applications such as environmental monitoring (Xue et al., 2017).

Radiosynthesis of Fluoropyridines

The radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence highlights the utility of 4-Bromo-5-fluoropyridin-3-amine in nuclear medicine. This method facilitates the creation of radiolabeled compounds for PET imaging, underlining the compound's role in advancing diagnostic techniques (Pauton et al., 2019).

Chemoselective Amination

The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine exemplifies the specific functionalization possible with halogenated pyridines. This process allows for selective substitution reactions, indicating its potential in synthesizing complex organic molecules with high precision, beneficial in drug development and synthesis of fine chemicals (Stroup et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

4-bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2.C2HF3O2/c6-5-3(7)1-9-2-4(5)8;3-2(4,5)1(6)7/h1-2H,8H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYLBWOCLMPXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Br)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2896915.png)

![7-[(2-Chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2896919.png)

![4-Cyclobutoxypyrazolo[1,5-a]pyrazine](/img/structure/B2896924.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2896927.png)

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)